Cas no 2287344-57-2 ([3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol)
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol structure](https://ja.kuujia.com/scimg/cas/2287344-57-2x500.png)
[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 化学的及び物理的性質
名前と識別子
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- [3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- EN300-6762202
- [3-(3,5-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol
- 2287344-57-2
-
- インチ: 1S/C12H12F2O/c13-9-1-8(2-10(14)3-9)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2
- InChIKey: IIGFIEMPECWRDL-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=C(C=1)C12CC(CO)(C1)C2)F
計算された属性
- せいみつぶんしりょう: 210.08562133g/mol
- どういたいしつりょう: 210.08562133g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 20.2Ų
[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6762202-0.05g |
[3-(3,5-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287344-57-2 | 95.0% | 0.05g |
$1212.0 | 2025-03-13 | |
Enamine | EN300-6762202-1.0g |
[3-(3,5-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287344-57-2 | 95.0% | 1.0g |
$1442.0 | 2025-03-13 | |
Enamine | EN300-6762202-0.5g |
[3-(3,5-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287344-57-2 | 95.0% | 0.5g |
$1385.0 | 2025-03-13 | |
Enamine | EN300-6762202-0.1g |
[3-(3,5-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287344-57-2 | 95.0% | 0.1g |
$1269.0 | 2025-03-13 | |
Enamine | EN300-6762202-5.0g |
[3-(3,5-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287344-57-2 | 95.0% | 5.0g |
$4184.0 | 2025-03-13 | |
Enamine | EN300-6762202-2.5g |
[3-(3,5-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287344-57-2 | 95.0% | 2.5g |
$2828.0 | 2025-03-13 | |
Enamine | EN300-6762202-0.25g |
[3-(3,5-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287344-57-2 | 95.0% | 0.25g |
$1328.0 | 2025-03-13 | |
Enamine | EN300-6762202-10.0g |
[3-(3,5-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287344-57-2 | 95.0% | 10.0g |
$6205.0 | 2025-03-13 |
[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanolに関する追加情報
Comprehensive Overview of [3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol (CAS No. 2287344-57-2)
The compound [3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol (CAS No. 2287344-57-2) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique bicyclo[1.1.1]pentane scaffold, combined with the 3,5-difluorophenyl moiety, makes it a valuable building block for drug discovery and advanced material design. Researchers are particularly interested in its potential applications as a bioisostere for tert-butyl or phenyl groups, which can improve metabolic stability and pharmacokinetic properties.
In recent years, the demand for fluorinated compounds like [3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has surged due to their role in modulating drug solubility and bioavailability. The incorporation of fluorine atoms into organic molecules is a hot topic in medicinal chemistry, as it often enhances binding affinity and reduces off-target effects. This compound’s methanol functional group further allows for versatile derivatization, enabling its use in coupling reactions or as a precursor for more complex structures.
The bicyclo[1.1.1]pentane core is a standout feature of this molecule, offering a rigid, three-dimensional geometry that mimics sp3-hybridized carbon centers. This property is increasingly sought after in fragment-based drug discovery, where researchers aim to replace flat, aromatic systems with more three-dimensional scaffolds to improve drug-like properties. The 3,5-difluorophenyl substituent adds another layer of functionality, often contributing to π-stacking interactions in biological targets.
From a synthetic chemistry perspective, [3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol presents intriguing challenges and opportunities. Its preparation typically involves multi-step organic synthesis, including cross-coupling reactions and ring-strain exploitation strategies. The compound’s stability under various conditions is also a subject of study, particularly for researchers exploring its use in high-throughput screening or combinatorial chemistry platforms.
Beyond pharmaceuticals, this compound’s unique structure has potential applications in agrochemicals and functional materials. For instance, its fluorine-rich composition could be leveraged in the development of liquid crystals or polymeric coatings with enhanced durability. The growing interest in sustainable chemistry has also prompted investigations into greener synthetic routes for such high-value intermediates.
In summary, [3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol (CAS No. 2287344-57-2) represents a compelling case study in modern chemical innovation. Its combination of a strained hydrocarbon framework, fluorine substitution, and hydroxyl functionality positions it as a versatile tool for researchers across multiple disciplines. As the scientific community continues to explore three-dimensional drug design and fluorine chemistry, this compound is likely to remain a focal point of cutting-edge research.
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